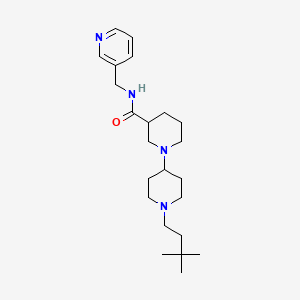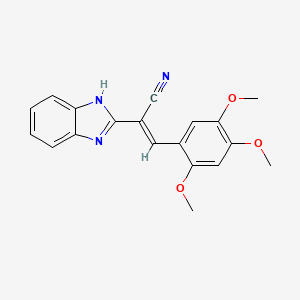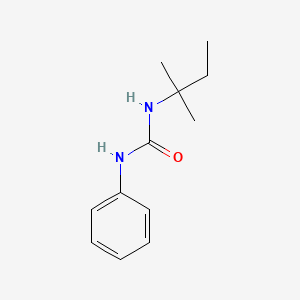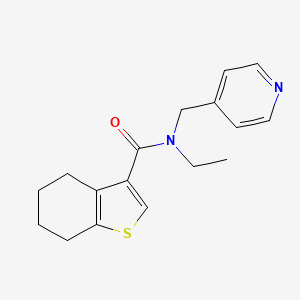
N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea, also known as EFU, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. EFU belongs to the class of urea derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mecanismo De Acción
N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), a signaling pathway involved in angiogenesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also inhibits the growth and proliferation of cancer cells and reduces angiogenesis, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has several advantages for lab experiments. It is a stable and easily synthesized compound, making it a viable candidate for further research. However, this compound has limitations in terms of its solubility and toxicity, which may affect its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research of N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea. One potential direction is the investigation of its use in combination with other therapeutic agents to enhance its efficacy. Another direction is the exploration of its use in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, the optimization of its synthesis method and the development of more soluble and less toxic derivatives may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a viable candidate for the treatment of various diseases. Further research is needed to explore its potential in combination with other therapeutic agents and its use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea involves the reaction of 2-ethoxyaniline and 5-fluoro-2-methylaniline with phosgene, followed by the addition of ammonia to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its anti-tumor and anti-angiogenic properties, indicating its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-21-15-7-5-4-6-13(15)18-16(20)19-14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRHYHPKCOTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5436932.png)

![4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5436941.png)
![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)
![(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B5436971.png)
![(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5436975.png)
![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)
![(3aR*,5R*,6S*,7aS*)-2-[2-(4-morpholinyl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5437000.png)
![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5437009.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437011.png)

